molecular formula C22H16N4O B1681776 Sudan III CAS No. 85-86-9

Sudan III

Cat. No.: B1681776
CAS No.: 85-86-9
M. Wt: 352.4 g/mol
InChI Key: FHNINJWBTRXEBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

It is primarily used as a colorant in various applications, including plastics, oils, polishes, and waxes . The compound is characterized by its reddish-brown powder form and is known for its stability and vibrant color.

Scientific Research Applications

Solvent Red 23 has a wide range of applications in scientific research:

    Chemistry: Used as a dye in various chemical analyses and as a tracer in chromatography.

    Biology: Employed in histological staining to identify and visualize lipids in biological tissues.

    Medicine: Utilized in diagnostic assays and as a marker in medical imaging.

    Industry: Applied in the coloring of plastics, resins, and other materials.

Mechanism of Action

Target of Action

Sudan III, also known as Solvent Red 23, is a lysochrome (fat-soluble dye) diazo dye . Its primary targets are nonpolar substances such as oils, fats, waxes, greases, various hydrocarbon products, and acrylic emulsions . It is also used for staining triglycerides in frozen sections, and some protein-bound lipids and lipoproteins on paraffin sections .

Mode of Action

The mechanism of action for this compound involves its physical solubility in lipid structures, where it binds non-covalently, thereby highlighting these structures visually . This staining property makes it an excellent tool for histological analysis, enabling researchers to observe and study the distribution and amount of lipids within various samples .

Biochemical Pathways

Its role is to bind to lipids and highlight them for visual analysis, rather than to initiate or inhibit any biochemical reactions .

Pharmacokinetics

A study has been conducted for simultaneous determination of sudan i, sudan ii, this compound, and sudan iv levels in rat whole blood , suggesting that it can be absorbed and distributed in the body, at least in animal models.

Result of Action

The primary result of this compound’s action is the staining of lipids, which allows for their visual identification and analysis Sudan i, this compound, and sudan iv have been classified as category 3 carcinogens by the international agency for research on cancer .

Action Environment

The action of this compound is influenced by the environment in which it is used. For example, it is used to color nonpolar substances and is a replacement for Solvent Red 26 with better solubility in hydrocarbons . The staining efficacy of this compound can be influenced by factors such as the type of lipid it is binding to, the temperature, and the pH of the environment .

Biochemical Analysis

Biochemical Properties

Sudan III is predominantly used for demonstrating triglycerides in frozen sections, but it may also stain some protein-bound lipids in paraffin sections . It interacts with these biomolecules through hydrophobic interactions, given its lipophilic nature .

Cellular Effects

In a study on Staphylococcus aureus, it was found that the presence of this compound could inhibit the growth of the bacterium . Specifically, in the presence of 36 μg/ml this compound, the cell viability of the bacterium decreased to 61.9% after 48 h of incubation . This indicates that this compound can influence cell function and potentially impact cellular metabolism.

Molecular Mechanism

It is known that the dye can be reduced by bacteria, resulting in the formation of aromatic amines . This reduction process could potentially involve enzyme-catalyzed reactions, although the specific enzymes involved are not yet identified .

Temporal Effects in Laboratory Settings

It is known that the dye can be reduced by bacteria over a period of 48 hours

Dosage Effects in Animal Models

In a study conducted on male rats, it was found that low and high doses of this compound dye triggered hepatocellular damage and adversely altered the lipid and oxidative stress biomarkers after 45 days of oral administration . This suggests that the effects of this compound can vary with different dosages in animal models.

Metabolic Pathways

It is known that the dye can be reduced by bacteria to form aromatic amines . This suggests that this compound may be involved in certain metabolic pathways, potentially interacting with enzymes or cofactors during the reduction process.

Transport and Distribution

Given its lipophilic nature, it is likely that this compound can easily diffuse across cell membranes and distribute within lipid-rich areas of cells and tissues .

Subcellular Localization

Given its lipophilic nature and its use in staining triglycerides, it is likely that this compound localizes within lipid-rich areas of cells, such as lipid droplets .

Preparation Methods

Synthetic Routes and Reaction Conditions: Solvent Red 23 is synthesized through a diazotization reaction followed by coupling. The process begins with the diazotization of 4-(phenyldiazenyl)benzenamine, which is then coupled with naphthalen-2-ol to form the final product . The reaction conditions typically involve maintaining a low temperature to ensure the stability of the diazonium salt.

Industrial Production Methods: In industrial settings, the production of Solvent Red 23 involves large-scale diazotization and coupling reactions. The process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions .

Chemical Reactions Analysis

Types of Reactions: Solvent Red 23 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Solvent Red 23 is part of a family of azo dyes, which includes compounds like Solvent Red 19 and Solvent Red 24. Compared to these similar compounds, Solvent Red 23 is unique due to its specific molecular structure, which provides distinct color properties and stability . Other similar compounds include:

Properties

IUPAC Name

1-[(4-phenyldiazenylphenyl)diazenyl]naphthalen-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N4O/c27-21-15-10-16-6-4-5-9-20(16)22(21)26-25-19-13-11-18(12-14-19)24-23-17-7-2-1-3-8-17/h1-15,27H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHNINJWBTRXEBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N=NC3=C(C=CC4=CC=CC=C43)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3041742
Record name C.I. Solvent Red 23
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3041742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Brown and green metallic solid; [Merck Index] Red powder; [MSDSonline]
Record name Sudan III
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/2437
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

85-86-9
Record name 1-(p-Phenylazophenylazo)-2-naphthol (Sudan III)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=85-86-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name C.I. Solvent Red 23
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000085869
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sudan III
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65825
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Sudan III
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8995
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Naphthalenol, 1-[2-[4-(2-phenyldiazenyl)phenyl]diazenyl]-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name C.I. Solvent Red 23
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3041742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-(phenylazo)phenylazo)-2-naphthol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.001.490
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name D&C RED NO. 17
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ND733RX3JN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Sudan III
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Sudan III
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Sudan III
Reactant of Route 4
Reactant of Route 4
Sudan III
Reactant of Route 5
Reactant of Route 5
Sudan III
Reactant of Route 6
Reactant of Route 6
Sudan III

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.